molecular formula C11H11N B2700499 2-cyclopropyl-1H-indole CAS No. 40748-44-5

2-cyclopropyl-1H-indole

Cat. No. B2700499
CAS RN: 40748-44-5
M. Wt: 157.216
InChI Key: INCAQIRDTKGRNM-UHFFFAOYSA-N
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Patent
US09133168B2

Procedure details

0.54 g of copper(I) iodide is added to a solution of 0.42 g of 2-cyclopropylethynylphenylamine in 20 ml of N,N-dimethylformamide under argon. The reaction mixture is refluxed for 2 hours, and is then concentrated to dryness under reduced pressure. The residue is taken up in a mixture of 200 ml of water and 100 ml of dichloromethane, filtered through Celite®, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 50 ml of dichloromethane. The organic phases are combined, washed with 100 ml of water, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified on a 50 g column of 20-45 μm silica, elution being carried out with a 50/50 v/v cyclohexane/dichloromethane mixture. 0.18 g of 2-cyclopropylindole is thus obtained in the form of a yellow solid, the characteristics of which are the following:
Name
2-cyclopropylethynylphenylamine
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[C:5][NH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:3]C1.[CH3:13]N(C)C=O>[Cu]I>[CH:4]1([C:5]2[NH:6][C:7]3[C:8]([CH:13]=2)=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:1][CH2:3]1

Inputs

Step One
Name
2-cyclopropylethynylphenylamine
Quantity
0.42 g
Type
reactant
Smiles
C1(CC1)C#CNC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of 200 ml of water and 100 ml of dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 50 ml of dichloromethane
WASH
Type
WASH
Details
washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified on a 50 g column of 20-45 μm silica, elution

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.